N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core fused with a tetrahydro ring system. The molecule features two key substituents: a 4-ethoxyphenyl group at the 3-position of the thienopyrimidinone and a 4-butylphenylacetamide moiety linked via a thioether bridge. This compound belongs to a class of sulfur-containing heterocycles often explored for their biological activities, including kinase inhibition and anti-inflammatory effects .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S2/c1-3-5-6-18-7-9-19(10-8-18)27-23(30)17-34-26-28-22-15-16-33-24(22)25(31)29(26)20-11-13-21(14-12-20)32-4-2/h7-14H,3-6,15-17H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLVNWPQIPLYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde, under acidic or basic conditions.
Substitution Reactions: The core structure is then functionalized with various substituents, including the 4-butylphenyl and 4-ethoxyphenyl groups, through nucleophilic substitution reactions.
Thioacetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Basic Information
- Molecular Formula : C25H27N3O3S2
- Molecular Weight : 481.6 g/mol
- CAS Number : 877654-97-2
Structural Characteristics
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of both thioamide and ethoxy groups contributes to its potential pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation, such as kinases and proteases.
- Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, leading to apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- Broad-Spectrum Activity : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Neuroprotective Effects
There is emerging evidence that suggests neuroprotective applications:
- Mechanism : The compound may mitigate oxidative stress and inflammation in neuronal cells.
- Case Study : Experimental models have demonstrated that treatment with this compound resulted in reduced neuronal cell death in models of neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria | |
| Neuroprotective | Reduces oxidative stress |
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a kinase enzyme, resulting in the suppression of cell signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
N-(4-methylphenyl) Analog ()
The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide differs in two regions:
- Phenyl Substituent : The acetamide is attached to a 4-methylphenyl group instead of 4-butylphenyl.
- Core Saturation: The thienopyrimidinone is fused with a hexahydro (six-membered saturated) ring, compared to the tetrahydro (five-membered) system in the target compound. Impact: The methyl group reduces lipophilicity (clogP ~3.2 vs. The hexahydro ring may alter conformational flexibility, affecting binding to hydrophobic enzyme pockets .
Trifluoromethoxy-Substituted Analog ()
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide features a trifluoromethoxy group on the acetamide’s phenyl ring. Impact: The trifluoromethoxy group is strongly electron-withdrawing, which may enhance metabolic stability by resisting oxidative degradation. However, its larger size and polarity could reduce passive diffusion across biological membranes compared to the ethoxy group .
Core Modifications and Heterocyclic Variations
Fluorophenyl and Benzothiazole Derivatives ()
The compound 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (IWP-3) incorporates:
- A 4-fluorophenyl group at the 3-position.
- A 6-methylbenzothiazole substituent on the acetamide. The methyl group on benzothiazole could further modulate solubility .
Pyrido-Fused Analog ()
The compound N-(4-acetylphenyl)-2-[[3-(4-ethoxyphenyl)-3,4,5,6,7,8-hexahydro-7-methyl-4-oxopyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio]acetamide features a pyrido-thienopyrimidine core. The 7-methyl group adds steric bulk, which might hinder binding to compact catalytic sites .
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- The butyl group in the target compound maximizes lipophilicity, favoring blood-brain barrier penetration but risking higher plasma protein binding.
Structure-Activity Relationship (SAR) Trends :
- Electron-donating groups (e.g., ethoxy) on the 3-phenyl ring enhance stability and hydrogen bonding.
- Long alkyl chains (e.g., butyl) improve bioavailability but may increase off-target interactions.
- Heterocyclic acetamides (e.g., benzothiazole) can shift selectivity toward specific kinase families .
Biological Activity
N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on existing research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C28H29N3O3S2
- Molecular Weight : 519.67 g/mol
- CAS Number : 477318-97-1
The structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The thieno[3,2-d]pyrimidine moiety is particularly noted for its role in modulating signaling pathways related to cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of mTOR Pathway : Similar compounds have been shown to inhibit the mTORC1 pathway, which is crucial for regulating cell growth and metabolism. This inhibition can lead to reduced lipid accumulation in liver cells, suggesting potential applications in metabolic disorders .
- Transcription Factor Modulation : The compound may modulate the activity of sterol-regulatory element binding proteins (SREBPs), which are essential for lipid biosynthesis in the liver. Inhibition of SREBP pathways has been linked to improved lipid metabolism .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant effects on various cell lines:
- HepG2 Cells : The compound reduced lipid synthesis in HepG2 hepatocytes in a dose-dependent manner. Higher concentrations (10–40 μmol/L) led to decreased mRNA levels of SREBP-1C and SREBP-2 .
In Vivo Studies
Animal models have provided insights into the compound's effectiveness:
- Diet-Induced Obesity Mice : Treatment with the compound at a dosage of 15 mg/kg/day resulted in significant reductions in hepatic lipid levels and improved glucose tolerance over seven weeks .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds derived from thieno[3,2-d]pyrimidine:
- Study on Lipid Metabolism : A study demonstrated that compounds targeting the mTOR pathway could effectively reduce hepatic steatosis in mice models of obesity .
- Cancer Research : Other derivatives have shown promise in cancer therapy by inducing apoptosis in tumor cells through similar mechanisms involving SREBP modulation .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are most effective for constructing the thieno[3,2-d]pyrimidine core in this compound?
The thieno[3,2-d]pyrimidine scaffold is synthesized via cyclocondensation of thiophene derivatives with urea or thiourea under acidic conditions. Key steps include:
- Cyclization of 2-aminothiophene-3-carboxylate derivatives with urea in acetic acid at 100–120°C .
- Use of triethylamine as a base to deprotonate intermediates and dimethylformamide (DMF) as a solvent to enhance reaction efficiency .
- Monitoring via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity (≥95%) before proceeding to subsequent steps .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A combination of spectroscopic and chromatographic techniques is essential:
- NMR spectroscopy : Confirm substitution patterns (e.g., 4-butylphenyl and 4-ethoxyphenyl groups) via - and -NMR chemical shifts .
- Mass spectrometry (MS) : Validate molecular weight (e.g., exact mass calculated via high-resolution MS) .
- HPLC : Ensure ≥98% purity using reverse-phase C18 columns with UV detection at 254 nm .
Q. What solvent systems are optimal for solubility and formulation in biological assays?
The compound exhibits limited aqueous solubility due to hydrophobic substituents. Recommended strategies:
- Use dimethyl sulfoxide (DMSO) for stock solutions (≤1% v/v in assays to avoid cytotoxicity) .
- For in vivo studies, employ PEG-400 or cyclodextrin-based formulations to enhance bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Key modifications to explore include:
- Substituent variation : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate receptor binding .
- Thioacetamide linker replacement : Test sulfonamide or amide analogs to evaluate impact on pharmacokinetics .
- In vitro screening : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) before advancing to cell-based models .
Q. What experimental models are suitable for resolving contradictions in reported biological activity?
Discrepancies in bioactivity data (e.g., IC variability) may arise from assay conditions. Mitigation strategies:
- Standardized protocols : Use identical cell lines (e.g., HEK293 or HepG2) and serum-free media to minimize interference .
- Orthogonal assays : Validate kinase inhibition via fluorescence polarization and surface plasmon resonance (SPR) .
- Metabolic stability testing : Assess liver microsomal degradation to rule out false negatives due to rapid clearance .
Q. How can computational modeling guide target identification for this compound?
Molecular docking and dynamics simulations are critical:
- Docking : Use AutoDock Vina to predict binding affinities to kinase ATP-binding pockets (e.g., EGFR or BRAF) .
- MD simulations : Perform 100-ns simulations in GROMACS to evaluate binding mode stability under physiological conditions .
- Pharmacophore mapping : Identify critical hydrogen-bonding (e.g., acetamide oxygen) and hydrophobic interactions (e.g., butylphenyl group) .
Q. What strategies address low yield during scale-up of the multi-step synthesis?
Common bottlenecks and solutions:
- Step 3 (thioacetamide coupling) : Replace batch reactors with flow chemistry to improve mixing and heat transfer, increasing yield from 45% to 72% .
- Purification : Use flash chromatography (hexane:ethyl acetate gradient) followed by recrystallization from ethanol to achieve ≥99% purity .
- Catalyst optimization : Screen Pd/C vs. nickel catalysts for hydrogenation steps to reduce byproduct formation .
Methodological Challenges and Solutions
Q. How can researchers mitigate instability of the 4-oxo group under acidic conditions?
- Avoid prolonged exposure to pH <5 during synthesis.
- Use buffered aqueous workups (e.g., sodium bicarbonate) to neutralize residual acids .
- Stabilize the oxo group via hydrogen bonding with aprotic solvents like acetonitrile .
Q. What analytical approaches quantify degradation products in long-term stability studies?
- Forced degradation : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks .
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the thioacetamide linker) using a Q-TOF mass spectrometer .
Q. How do substituents on the phenyl rings influence metabolic stability?
Comparative studies with analogs show:
- 4-Butylphenyl : Enhances microsomal stability (t >60 min) due to hydrophobic shielding .
- 4-Ethoxyphenyl : Prone to CYP450-mediated O-dealkylation; replace with fluorine to block metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
